VUF11211

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

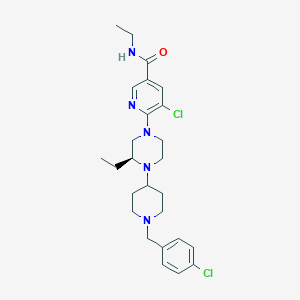

C26H35Cl2N5O |

|---|---|

分子量 |

504.5 g/mol |

IUPAC名 |

5-chloro-6-[(3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]-N-ethylpyridine-3-carboxamide |

InChI |

InChI=1S/C26H35Cl2N5O/c1-3-22-18-32(25-24(28)15-20(16-30-25)26(34)29-4-2)13-14-33(22)23-9-11-31(12-10-23)17-19-5-7-21(27)8-6-19/h5-8,15-16,22-23H,3-4,9-14,17-18H2,1-2H3,(H,29,34)/t22-/m0/s1 |

InChIキー |

XQWKNLJIWOTOKT-QFIPXVFZSA-N |

異性体SMILES |

CC[C@H]1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(=O)NCC)Cl |

正規SMILES |

CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(=O)NCC)Cl |

製品の起源 |

United States |

Foundational & Exploratory

VUF11211: A Technical Guide to its Mechanism of Action as a CXCR3 Allosteric Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VUF11211, a potent and selective small-molecule modulator of the C-X-C chemokine receptor 3 (CXCR3). This compound is characterized as an allosteric inverse agonist, a mode of action with significant implications for therapeutic development in immunology and oncology. This document details the binding characteristics, functional effects, and downstream signaling consequences of this compound interaction with CXCR3, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Core Mechanism of Action: Allosteric Inverse Agonism at CXCR3

This compound exerts its pharmacological effects by binding to an allosteric site on the CXCR3 receptor, distinct from the orthosteric site where endogenous chemokine ligands such as CXCL9, CXCL10, and CXCL11 bind.[1] This interaction stabilizes the receptor in an inactive conformation, thereby reducing its basal, ligand-independent activity. This property defines this compound as an inverse agonist.[2][3]

The allosteric nature of this compound's binding means that it can modulate the receptor's function without directly competing with endogenous ligands at the primary binding site. This can offer a more nuanced approach to receptor modulation compared to traditional competitive antagonists.

Binding Characteristics and Affinity

This compound demonstrates high affinity for the human CXCR3 receptor. Radioligand binding studies using tritiated this compound ([³H]this compound) have quantified its binding kinetics, revealing a potent interaction.

| Parameter | Value | Unit | Description |

| Kd | 0.65 | nM | Equilibrium dissociation constant, indicating high binding affinity.[2] |

| kon | 0.03 | min-1nM-1 | Association rate constant.[2] |

| koff | 0.02 | min-1 | Dissociation rate constant.[2] |

Allosteric Binding Site

Site-directed mutagenesis and computational modeling studies have elucidated the binding pocket of this compound within the transmembrane (TM) domains of CXCR3. Unlike some antagonists that bind solely within the "minor pocket," this compound's binding site is more extensive, extending from the minor pocket into the major pocket of the receptor.[1] This unique binding mode involves interactions with residues in multiple transmembrane helices.

Signaling Pathways Modulated by this compound

CXCR3 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi family of G proteins. Agonist activation of CXCR3 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, as well as the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling.

As an inverse agonist, this compound stabilizes the inactive state of CXCR3, thereby attenuating the basal, ligand-independent signaling of the receptor. This is particularly evident in systems where CXCR3 exhibits constitutive activity.[2][3] The binding of this compound prevents the conformational changes required for Gαi protein activation and subsequent downstream signaling cascades.

Experimental Protocols

The characterization of this compound as a CXCR3 allosteric inverse agonist has been established through a series of key in vitro experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity and kinetics of this compound to CXCR3.

-

Cell Lines and Membrane Preparation: HEK293 cells stably expressing human CXCR3 are cultured and harvested. Cell pellets are resuspended in a hypotonic buffer and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are washed and stored at -80°C.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, 0.1% Tween 80, pH 7.4.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]this compound.

-

For competition binding assays, increasing concentrations of unlabeled this compound or other test compounds are included.

-

The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer.

-

The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: Saturation binding data is analyzed using non-linear regression to determine the Kd and Bmax. Competition binding data is used to calculate the Ki of competing ligands.

Functional Assays for Inverse Agonism

To demonstrate the inverse agonist activity of this compound, functional assays are performed using a constitutively active mutant (CAM) of CXCR3. In these systems, the receptor signals in the absence of an agonist, and an inverse agonist will reduce this basal signaling.

This assay measures the activation of G proteins, a proximal event to receptor activation.

-

Principle: In the presence of an active GPCR, Gαi proteins exchange GDP for GTP. A non-hydrolyzable analog, [³⁵S]GTPγS, is used to trap the G protein in its active state.

-

Procedure:

-

Membranes from cells expressing the constitutively active CXCR3 mutant are incubated with [³⁵S]GTPγS and GDP.

-

Increasing concentrations of this compound are added to the reaction.

-

After incubation, the reaction is stopped, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.

-

The amount of bound radioactivity is measured.

-

-

Expected Outcome: this compound will cause a concentration-dependent decrease in the basal [³⁵S]GTPγS binding, indicative of inverse agonism.

This assay measures the downstream effect of Gαi activation on adenylyl cyclase activity.

-

Principle: Gαi activation inhibits adenylyl cyclase, leading to lower cAMP levels. In a constitutively active system, basal cAMP levels are suppressed. An inverse agonist will reverse this suppression. To measure this, adenylyl cyclase is first stimulated with forskolin.

-

Procedure:

-

Whole cells expressing the constitutively active CXCR3 mutant are treated with forskolin to stimulate cAMP production.

-

Increasing concentrations of this compound are added.

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., HTRF or AlphaScreen).

-

-

Expected Outcome: this compound will cause a concentration-dependent increase in cAMP levels (by inhibiting the constitutive Gαi signaling that suppresses adenylyl cyclase), demonstrating inverse agonism.

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues in CXCR3 that are critical for this compound binding.

-

Procedure:

-

Specific amino acid residues within the transmembrane domains of CXCR3, predicted by molecular modeling to be part of the binding pocket, are mutated (e.g., to alanine).

-

The mutant CXCR3 constructs are expressed in a suitable cell line.

-

Radioligand binding assays are performed on membranes from these cells to assess the impact of the mutation on this compound binding affinity.

-

-

Data Interpretation: A significant loss of binding affinity for a particular mutant indicates that the mutated residue is important for the interaction with this compound.

Conclusion

This compound is a potent, high-affinity allosteric inverse agonist of the CXCR3 receptor. Its mechanism of action involves binding to a distinct site within the transmembrane domains, stabilizing an inactive receptor conformation, and consequently reducing basal Gαi-mediated signaling. This detailed understanding of its molecular pharmacology, supported by the experimental methodologies outlined herein, provides a solid foundation for its use as a research tool and for the development of novel therapeutics targeting the CXCR3 pathway.

References

VUF11211: A Technical Guide to its Function as a CXCR3 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C motif chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) critically involved in immune cell trafficking and implicated in a variety of inflammatory diseases and cancer. The discovery of constitutively active mutants of CXCR3 has highlighted the therapeutic potential of inverse agonists, which can reduce the basal, ligand-independent signaling of the receptor. This technical guide provides an in-depth overview of VUF11211, a potent and selective allosteric inverse agonist of CXCR3. We will detail its pharmacological properties, summarize key quantitative data, provide comprehensive experimental protocols for its characterization, and visualize the underlying molecular mechanisms and experimental workflows.

Introduction to CXCR3 and Inverse Agonism

CXCR3 is activated by the interferon-inducible chemokines CXCL9, CXCL10, and CXCL11, leading to the recruitment of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation. Like many GPCRs, CXCR3 can exhibit constitutive activity, a state of basal signaling in the absence of an agonist. This has been particularly observed in certain receptor mutants. Inverse agonists are ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. They stabilize the inactive conformation of the receptor, thereby reducing its constitutive activity. This compound has been identified as a small molecule that acts as an allosteric inverse agonist at a constitutively active mutant of CXCR3[1].

Quantitative Pharmacological Data for this compound

The following tables summarize the key quantitative data for this compound from radioligand binding and functional assays.

Table 1: Radioligand Binding Affinity of [³H]this compound for CXCR3

| Parameter | Value | Cell Line | Reference |

| Kd (Dissociation Constant) | 0.65 nM | HEK293 cells expressing CXCR3 | [1] |

| kon (Association Rate) | 0.03 min⁻¹nM⁻¹ | HEK293 cells expressing CXCR3 | [1] |

| koff (Dissociation Rate) | 0.02 min⁻¹ | HEK293 cells expressing CXCR3 | [1] |

Table 2: Functional Inverse Agonist Activity of this compound at Constitutively Active CXCR3

| Assay | Parameter | Value | Cell System | Reference |

| [³⁵S]GTPγS Binding | IC₅₀ | Data not explicitly found in public abstracts. | Membranes from cells expressing constitutively active CXCR3 mutant | - |

| Calcium Mobilization | IC₅₀ | Data not explicitly found in public abstracts. | Cells expressing constitutively active CXCR3 mutant | - |

Note: While the primary literature describes this compound as an inverse agonist based on its activity on a constitutively active mutant of CXCR3, specific IC₅₀ values from functional assays demonstrating the reduction of basal signaling were not available in the public abstracts of the reviewed literature. Access to the full text of the primary publication is required to obtain this specific data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for key experiments used in the characterization of this compound.

Radioligand Binding Assay (Competition)

This protocol is adapted from the methods described for the characterization of [³H]this compound[1].

Objective: To determine the binding affinity (Ki) of a test compound for CXCR3 by measuring its ability to compete with the binding of a known radioligand ([³H]this compound).

Materials:

-

HEK293 cell membranes expressing human CXCR3.

-

[³H]this compound (radioligand).

-

Test compound (e.g., unlabeled this compound or other CXCR3 modulators).

-

Binding buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions from HEK293 cells stably expressing CXCR3.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer.

-

50 µL of test compound at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M). For determining non-specific binding, use a high concentration of a known CXCR3 ligand (e.g., 10 µM unlabeled this compound). For total binding, add 50 µL of binding buffer.

-

50 µL of [³H]this compound at a final concentration close to its Kd (e.g., 1 nM).

-

50 µL of CXCR3-expressing cell membranes (5-10 µg of protein per well).

-

-

Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through GF/C filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This protocol is a general procedure for measuring G protein activation and can be adapted to assess the inverse agonist activity of this compound on a constitutively active CXCR3 mutant.

Objective: To measure the ability of this compound to decrease the basal level of [³⁵S]GTPγS binding to G proteins in membranes containing a constitutively active CXCR3 mutant.

Materials:

-

Cell membranes expressing a constitutively active CXCR3 mutant.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GTPγS Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP (Guanosine diphosphate).

-

This compound.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation counter.

Procedure:

-

Membrane and Compound Preparation: Prepare membranes from cells expressing the constitutively active CXCR3 mutant. Prepare serial dilutions of this compound.

-

Assay Setup: In a 96-well plate, add:

-

25 µL of this compound at various concentrations.

-

25 µL of cell membranes (10-20 µg of protein).

-

25 µL of GDP (final concentration ~10 µM).

-

Pre-incubate for 15 minutes at 30°C.

-

-

Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

-

Termination and Filtration: Stop the reaction by rapid filtration through GF/C filters. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the IC₅₀ for the reduction in basal G protein activation.

Visualization of Pathways and Workflows

CXCR3 Signaling Pathway

The following diagram illustrates the canonical Gαi-mediated signaling pathway activated by CXCR3 upon chemokine binding.

Caption: Ligand-activated CXCR3 signaling cascade.

Mechanism of Inverse Agonism

This diagram illustrates the concept of inverse agonism, where this compound stabilizes the inactive state of a constitutively active CXCR3 mutant, thereby reducing basal signaling.

Caption: this compound stabilizes the inactive receptor state.

Experimental Workflow for Inverse Agonist Characterization

The following diagram outlines a typical workflow for identifying and characterizing an inverse agonist for a GPCR like CXCR3.

Caption: Workflow for CXCR3 inverse agonist discovery.

Conclusion

This compound represents a valuable pharmacological tool for the study of CXCR3 biology and a potential starting point for the development of therapeutics targeting diseases driven by CXCR3 constitutive activity. Its characterization as an allosteric inverse agonist underscores the complexity of GPCR modulation and highlights the importance of employing a comprehensive suite of binding and functional assays. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into this compound and the broader field of CXCR3 pharmacology. Future work should focus on obtaining and publishing detailed functional data on this compound's inverse agonist activity to fully elucidate its pharmacological profile.

References

The Role of VUF11211 in Chemokine Receptor Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF11211 has emerged as a critical chemical tool for the study of the CXC chemokine receptor 3 (CXCR3), a G protein-coupled receptor implicated in a range of inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, binding characteristics, and its application in key experimental protocols. Detailed methodologies for radioligand binding, calcium mobilization, and chemotaxis assays are presented to facilitate further research into CXCR3 pharmacology and the development of novel therapeutics.

Introduction to this compound

This compound is a small-molecule, allosteric inverse agonist of the chemokine receptor CXCR3.[1][2][3] Unlike orthosteric ligands that bind to the same site as the endogenous chemokines (CXCL9, CXCL10, and CXCL11), this compound binds to a distinct, allosteric site within the transmembrane domains of the receptor.[4] This interaction stabilizes an inactive conformation of CXCR3, thereby reducing its basal signaling activity. This property is particularly evident in constitutively active mutants of the receptor.[1][2] The radiolabeled form, [3H]this compound, serves as a high-affinity probe for studying the pharmacology of CXCR3.[1][5]

Quantitative Data

The binding and kinetic parameters of this compound for the human CXCR3 receptor have been determined through radioligand binding studies. These data are crucial for the design and interpretation of experiments aimed at characterizing CXCR3 modulators.

| Parameter | Value | Receptor | Reference |

| Dissociation Constant (Kd) | 0.65 nM | Human CXCR3 | [1][2][3] |

| Association Rate (kon) | 0.03 min⁻¹nM⁻¹ | Human CXCR3 | [1][5] |

| Dissociation Rate (koff) | 0.02 min⁻¹ | Human CXCR3 | [1][5] |

Signaling Pathways

CXCR3 is known to signal through multiple intracellular pathways upon activation by its endogenous ligands. As an inverse agonist, this compound is expected to inhibit these pathways by stabilizing the inactive state of the receptor. The primary signaling cascades associated with CXCR3 are initiated by the activation of heterotrimeric G proteins, predominantly of the Gαi family, and the recruitment of β-arrestins.

Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can activate other downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium stores and activate protein kinase C (PKC), respectively. The PI3K pathway leads to the activation of Akt and downstream signaling cascades that regulate cell survival and proliferation. Both G protein-dependent and β-arrestin-mediated pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.

Figure 1: CXCR3 G Protein-Coupled Signaling Pathway and Inhibition by this compound.

Figure 2: CXCR3 β-Arrestin Pathway and Inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of CXCR3 receptors using [3H]this compound.

Figure 3: Workflow for a Radioligand Saturation Binding Assay.

Materials:

-

HEK293 cells stably expressing human CXCR3

-

Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4)

-

[3H]this compound

-

Unlabeled this compound

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Methodology:

-

Membrane Preparation: Harvest CXCR3-expressing cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add 25 µL of binding buffer or unlabeled this compound (for non-specific binding, final concentration ~10 µM). Add 25 µL of [3H]this compound at various concentrations (e.g., 0.1 to 20 nM).

-

Incubation: Add 50 µL of the membrane preparation (e.g., 10-20 µg of protein) to each well. Incubate at room temperature for 2 hours with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot specific binding as a function of [3H]this compound concentration and fit the data to a one-site binding model to determine Kd and Bmax.

Calcium Mobilization Assay

This protocol outlines a method to assess the inverse agonist activity of this compound by measuring its effect on intracellular calcium levels in CXCR3-expressing cells.

Figure 4: Workflow for a Calcium Mobilization Assay.

Materials:

-

CXCR3-expressing cells (e.g., CHO or HEK293)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Probenecid

-

This compound

-

CXCR3 agonist (e.g., CXCL11)

-

Fluorescence plate reader with an injection system

Methodology:

-

Cell Plating: Seed CXCR3-expressing cells into a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with HBSS. Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS (with probenecid to prevent dye extrusion). Incubate the cells with the loading solution for 1 hour at 37°C.

-

Compound Addition: Wash the cells with HBSS. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the CXCR3 agonist (e.g., CXCL11 at its EC80 concentration) and record the fluorescence intensity over time (e.g., for 2-3 minutes).

-

Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Plot the response as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Chemotaxis Assay

This protocol describes a transwell migration assay to evaluate the inhibitory effect of this compound on CXCR3-mediated cell migration.

Figure 5: Workflow for a Chemotaxis Assay.

Materials:

-

CXCR3-expressing migratory cells (e.g., activated T cells or a transfected cell line)

-

Chemotaxis medium (e.g., RPMI with 0.5% BSA)

-

Transwell inserts (with appropriate pore size, e.g., 5 µm)

-

24-well companion plates

-

This compound

-

CXCR3 chemoattractant (e.g., CXCL11)

-

Cell counting method (e.g., hemocytometer, automated cell counter, or a fluorescent dye like Calcein-AM)

Methodology:

-

Assay Setup: Add chemotaxis medium containing the chemoattractant (e.g., CXCL11 at its EC50 concentration) to the lower wells of the 24-well plate.

-

Cell Preparation: Resuspend CXCR3-expressing cells in chemotaxis medium. Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts. Place the inserts into the wells containing the chemoattractant.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.

-

Quantification of Migration: Remove the inserts. Collect the cells that have migrated to the lower chamber. Quantify the number of migrated cells using a suitable method.

-

Data Analysis: Plot the number of migrated cells as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is an invaluable tool for the investigation of CXCR3, providing a means to probe the allosteric modulation and inverse agonism of this important chemokine receptor. The detailed protocols and signaling pathway diagrams provided in this guide are intended to serve as a comprehensive resource for researchers in both academic and industrial settings. A thorough understanding and application of these methodologies will undoubtedly contribute to the elucidation of CXCR3's role in health and disease and accelerate the development of novel CXCR3-targeted therapies.

References

- 1. Noncompetitive antagonism and inverse agonism as mechanism of action of nonpeptidergic antagonists at primate and rodent CXCR3 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemotaxis Assay [bio-protocol.org]

- 4. Expression and agonist responsiveness of CXCR3 variants in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of [3H]this compound, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Guide to the Discovery and Development of Histamine H3 Receptor Inverse Agonists

Disclaimer: The compound "VUF11211" could not be identified as a histamine H3 receptor antagonist in publicly available scientific literature. It is possible that this is an internal compound designation, a typographical error, or a compound that has not been disclosed in the public domain. This guide will therefore focus on a well-characterized and clinically approved histamine H3 receptor inverse agonist, Pitolisant (Wakix) , to provide a representative and comprehensive overview of the discovery and development process for this class of compounds.

Introduction to the Histamine H3 Receptor

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1][2] Additionally, the H3R functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] The H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[2] This has made the development of inverse agonists, which reduce this basal activity, a key therapeutic strategy.

The Discovery and Development of Pitolisant

Pitolisant (formerly known as BF2.649) was discovered through a rational drug design approach aimed at developing non-imidazole-based H3 receptor antagonists/inverse agonists. The goal was to improve upon the pharmacokinetic properties and potential off-target effects of earlier imidazole-containing compounds.

Lead Identification and Optimization

The development of Pitolisant originated from the exploration of novel chemical scaffolds that could mimic the key pharmacophoric features of earlier H3 receptor ligands. The initial screening of compound libraries identified lead structures that were subsequently optimized through medicinal chemistry efforts to enhance potency, selectivity, and drug-like properties. This iterative process involved the synthesis and biological evaluation of numerous analogues to establish a clear structure-activity relationship (SAR).

Pharmacological Characterization of Pitolisant

A battery of in vitro and in vivo experiments were conducted to determine the pharmacological profile of Pitolisant.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Pitolisant.

Table 1: In Vitro Binding Affinities (Ki) of Pitolisant

| Receptor | Binding Affinity (Ki) [nM] | Species | Reference |

| Human Histamine H3 Receptor | 0.16 | Human | |

| Rat Histamine H3 Receptor | 1.3 | Rat | |

| Human Histamine H1 Receptor | >10,000 | Human | |

| Human Histamine H2 Receptor | >10,000 | Human | |

| Human Histamine H4 Receptor | 2500 | Human | |

| Human Dopamine D2 Receptor | >1000 | Human | |

| Human Serotonin 5-HT2A Receptor | >1000 | Human |

Table 2: In Vitro Functional Activity of Pitolisant

| Assay Type | Parameter | Value [nM] | Species | Reference |

| [³⁵S]GTPγS Binding Assay | IC₅₀ | 2.3 | Rat | |

| cAMP Accumulation Assay | IC₅₀ | 1.4 | Human |

In Vivo Studies

In vivo studies in animal models demonstrated that Pitolisant increases wakefulness and improves cognitive performance. These effects are consistent with its mechanism of action as an H3 receptor inverse agonist, which leads to increased histamine release in the brain.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of Pitolisant.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the histamine H3 receptor.

-

Materials:

-

Cell membranes expressing the recombinant human or rat histamine H3 receptor.

-

Radioligand: [³H]-Nα-methylhistamine.

-

Non-specific binding control: R-α-methylhistamine.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the non-specific binding control.

-

After incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

-

Objective: To determine the functional activity (inverse agonism) of the test compound at the histamine H3 receptor.

-

Materials:

-

Cell membranes expressing the recombinant histamine H3 receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

-

-

Procedure:

-

Pre-incubate the cell membranes with various concentrations of the test compound in the assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for the binding of [³⁵S]GTPγS to the G-proteins upon receptor activation (or in this case, to measure the reduction in basal G-protein activation by the inverse agonist).

-

The amount of bound [³⁵S]GTPγS is quantified using either SPA technology or by filtration and scintillation counting.

-

The IC₅₀ values are determined by analyzing the concentration-response curves.

-

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gi/o family of G-proteins. As an inverse agonist, Pitolisant reduces the constitutive activity of the receptor, leading to an increase in the levels of cyclic AMP (cAMP) by disinhibiting adenylyl cyclase.

Caption: H3R Inverse Agonist Signaling Pathway.

Experimental Workflow for H3R Inverse Agonist Screening

The process of identifying and characterizing a novel H3 receptor inverse agonist typically follows a structured workflow, from initial high-throughput screening to in-depth pharmacological profiling.

Caption: H3R Inverse Agonist Screening Workflow.

References

Probing the Allosteric Landscape of CXCR3: A Technical Guide to the Modulator VUF11211

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric modulation of the C-X-C motif chemokine receptor 3 (CXCR3) by the small molecule VUF11211. This document details the binding characteristics, signaling pathways, and experimental methodologies used to characterize this interaction, serving as a resource for researchers in pharmacology and drug discovery.

Introduction to CXCR3 and Allosteric Modulation

The chemokine receptor CXCR3 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system by directing the migration of activated T lymphocytes and natural killer cells.[1][2] Its endogenous ligands are the interferon-γ-inducible chemokines CXCL9, CXCL10, and CXCL11.[1][3] The activation of CXCR3 is implicated in a variety of inflammatory diseases and cancer, making it an attractive therapeutic target.[4][5]

Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site where endogenous ligands bind.[6] This binding induces a conformational change in the receptor, which can modulate the affinity and/or efficacy of the orthosteric ligand.[6] this compound has been identified as a small-molecule allosteric inverse agonist for CXCR3, offering a tool to probe the receptor's function and a potential starting point for therapeutic development.[4][7]

Quantitative Analysis of this compound Interaction with CXCR3

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data describing its interaction with CXCR3.

Table 1: Binding Affinity and Kinetics of [³H]this compound at CXCR3

| Parameter | Value | Units | Assay Condition |

| Kd | 0.65 | nM | Radioligand binding studies |

| kon | 0.03 | min⁻¹nM⁻¹ | Radioligand binding studies |

| koff | 0.02 | min⁻¹ | Radioligand binding studies |

Data sourced from Scholten et al., 2015.[4]

CXCR3 Signaling Pathways

CXCR3 activation by its endogenous ligands initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological functions mediated by this receptor, such as chemotaxis and cell proliferation. This compound, as an inverse agonist, is expected to inhibit the basal activity of these pathways and antagonize the effects of endogenous agonists.

Upon ligand binding, CXCR3 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[5] This G protein activation also leads to the mobilization of intracellular calcium and the activation of the phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways.[1] Furthermore, CXCR3 signaling can be mediated by β-arrestins, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[8][9] The phenomenon of "biased agonism," where different ligands preferentially activate either G protein- or β-arrestin-mediated pathways, has been observed for CXCR3.[9][10]

Below is a diagram illustrating the major signaling pathways downstream of CXCR3 activation.

Experimental Protocols

The characterization of allosteric modulators like this compound requires specific experimental designs to elucidate their mechanism of action. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the affinity (Kd) and binding kinetics (kon and koff) of a radiolabeled allosteric modulator and to assess the effect of unlabeled compounds on its binding.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing human CXCR3 are cultured under standard conditions.

-

Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

-

Saturation Binding Assay (for Kd):

-

A fixed amount of membrane protein (e.g., 10-20 µg) is incubated with increasing concentrations of [³H]this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).

-

Incubations are carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.

-

-

Competition Binding Assay (for Ki):

-

A fixed concentration of [³H]this compound (near its Kd value) and a constant amount of membrane protein are incubated with increasing concentrations of the unlabeled competitor compound.

-

The assay is performed as described for the saturation binding assay.

-

The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

-

-

Association and Dissociation Kinetics (for kon and koff):

-

Association (kon): A fixed concentration of [³H]this compound is added to the membrane preparation, and specific binding is measured at various time points until equilibrium is reached. The observed association rate constant (k_obs) is determined, and kon is calculated.

-

Dissociation (koff): After reaching equilibrium binding with [³H]this compound, a high concentration of unlabeled this compound is added to prevent re-association of the radioligand. The amount of specifically bound radioligand is measured at different time points. The dissociation rate constant (koff) is determined from the rate of decline in specific binding.

-

Below is a workflow diagram for characterizing an allosteric modulator using radioligand binding assays.

References

- 1. CXCR3 - Wikipedia [en.wikipedia.org]

- 2. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]

- 4. Pharmacological characterization of [3H]this compound, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

VUF11211: An In-Depth Technical Guide on its Inverse Agonist Effects on Constitutively Active CXCR3 Mutants

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) critically involved in immune cell trafficking and a key target in various inflammatory diseases and cancer. Certain mutations in GPCRs can lead to constitutive activity, a state of agonist-independent signaling, which can contribute to pathology. The small molecule VUF11211 has been identified as a potent allosteric inverse agonist of CXCR3. This technical guide provides a comprehensive overview of the effects of this compound on constitutively active CXCR3 mutants, with a particular focus on the well-characterized N3.35A mutant. This document details the quantitative pharmacological data, in-depth experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development efforts targeting CXCR3.

Introduction to CXCR3 and Constitutive Activity

CXCR3 is activated by its cognate chemokines CXCL9, CXCL10, and CXCL11, leading to the activation of intracellular signaling cascades, primarily through Gαi proteins. This activation results in downstream effects such as inhibition of adenylyl cyclase, intracellular calcium mobilization, and activation of the MAPK/ERK and PI3K/Akt pathways, ultimately leading to chemotaxis of immune cells.

Mutations in the seven-transmembrane domain of GPCRs can disrupt the intramolecular interactions that constrain the receptor in an inactive state. The N3.35A mutation in CXCR3, located in the third transmembrane helix, is known to induce a conformational change that mimics the agonist-bound state, leading to constitutive, ligand-independent activation of G protein signaling pathways.[1] This persistent signaling can have significant pathophysiological implications.

This compound: An Allosteric Inverse Agonist of CXCR3

This compound is a small molecule belonging to the piperazinyl-piperidine class of compounds that acts as an allosteric inverse agonist of CXCR3.[2][3] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist can reduce the basal signaling activity of a constitutively active receptor. This compound binds to a site on the receptor distinct from the orthosteric site where endogenous chemokines bind.[4] This allosteric modulation stabilizes an inactive conformation of the receptor, thereby reducing its constitutive activity.

Quantitative Analysis of this compound's Inverse Agonist Activity

The inverse agonist properties of this compound and related compounds have been quantified using various in vitro functional assays. The following tables summarize the key pharmacological data for this compound and structurally similar compounds on the constitutively active CXCR3 N3.35A mutant.

Table 1: Inverse Agonist Potency of this compound and Related Compounds on the Constitutively Active CXCR3 N3.35A Mutant

| Compound | Assay Type | Measured Parameter | Potency (IC50) | Reference |

| This compound | PLC Activation | Inhibition of Basal Signaling | Not explicitly stated, but confirmed as an inverse agonist | [2] |

| VUF10472 | PLC Activation | Inhibition of Basal Signaling | 8 nM | [1] |

| VUF10085 | PLC Activation | Inhibition of Basal Signaling | 32 nM | [1] |

| VUF5834 | PLC Activation | Inhibition of Basal Signaling | 126 nM | [1] |

| VUF10132 | PLC Activation | Inhibition of Basal Signaling | 251 nM | [1] |

Note: While the precise IC50 for this compound on the CXCR3 N3.35A mutant is not available in the cited literature, the data for structurally related compounds demonstrate a clear inverse agonist effect with potencies in the nanomolar range.

Table 2: Radioligand Binding Affinity of [3H]this compound to CXCR3

| Radioligand | Receptor | Assay Type | Affinity Constant (Kd) | Reference |

| [3H]this compound | Wild-Type CXCR3 | Saturation Binding | 0.65 nM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide comprehensive protocols for the key experiments used to characterize the effect of this compound on constitutively active CXCR3 mutants.

Site-Directed Mutagenesis of CXCR3

The constitutively active CXCR3 N3.35A mutant is generated using standard site-directed mutagenesis techniques.

-

Template: A plasmid containing the full-length wild-type human CXCR3 cDNA is used as the template.

-

Primer Design: Complementary oligonucleotide primers containing the desired mutation (e.g., changing the asparagine codon at position 3.35 to an alanine codon) are designed.

-

PCR Amplification: The plasmid is amplified using a high-fidelity DNA polymerase with the mutagenic primers.

-

Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

-

Verification: The sequence of the entire CXCR3 coding region is verified by DNA sequencing to confirm the presence of the desired mutation and the absence of any off-target mutations.

Cell Culture and Transfection

HEK293T cells are commonly used for these assays due to their high transfection efficiency and low endogenous chemokine receptor expression.

-

Cell Maintenance: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression, cells are seeded in appropriate culture plates and transfected with the wild-type or mutant CXCR3 expression plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Assays are typically performed 24-48 hours post-transfection.

[3H]this compound Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to CXCR3.

-

Membrane Preparation:

-

Transfected HEK293T cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are resuspended in a hypotonic buffer (e.g., 15 mM Tris-HCl, 2 mM MgCl2, 0.3 mM EDTA, pH 7.4) and homogenized.

-

The homogenate is centrifuged at low speed to remove nuclei and intact cells.

-

The supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

-

Saturation Binding Assay:

-

A fixed amount of membrane protein (e.g., 5-10 µg) is incubated with increasing concentrations of [3H]this compound in a binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).

-

The reaction is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins by the receptor and is used to assess the inverse agonist activity of this compound.

-

Reaction Mixture:

-

Cell membranes (10-20 µg) expressing the constitutively active CXCR3 N3.35A mutant are incubated in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

GDP (e.g., 10 µM) is added to stabilize the inactive state of the G proteins.

-

Increasing concentrations of this compound are added.

-

-

Initiation of Reaction:

-

The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.1 nM).

-

-

Incubation:

-

The mixture is incubated at 30°C for 60 minutes.

-

-

Termination and Measurement:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold wash buffer.

-

The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The basal (constitutive) activity is measured in the absence of any ligand.

-

The percentage of inhibition of basal [35S]GTPγS binding by this compound is calculated to determine its inverse agonist efficacy and potency (IC50).

-

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.

-

Cell Line: A stable cell line co-expressing the CXCR3 mutant fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX) is used.

-

Cell Plating: Cells are seeded into a 96-well or 384-well white, clear-bottom assay plate and incubated overnight.

-

Compound Addition: Increasing concentrations of this compound are added to the cells to assess its effect on basal β-arrestin recruitment.

-

Incubation: The plate is incubated at 37°C for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment.

-

Detection: The detection reagent, containing the substrate for the complemented β-galactosidase enzyme, is added to each well.

-

Signal Measurement: The plate is incubated at room temperature for 60 minutes, and the chemiluminescent signal is measured using a plate reader.

-

Data Analysis: The reduction in the basal chemiluminescent signal in the presence of this compound indicates inverse agonist activity. The potency (IC50) and efficacy of inverse agonism are determined from the concentration-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of the constitutively active CXCR3 N3.35A mutant.

Caption: Logical relationship of this compound's inverse agonism on CXCR3 N3.35A.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterization of [3H]this compound, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of overlapping but differential binding sites for the high-affinity CXCR3 antagonists NBI-74330 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the pharmacology of piperazinyl-piperidine class ligands.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazinyl-piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of a multitude of biologically active compounds. This structural motif offers a unique combination of rigidity and conformational flexibility, allowing for precise three-dimensional arrangements of pharmacophoric features. This versatility has led to the development of piperazinyl-piperidine-based ligands targeting a wide array of physiological systems, including the central nervous system, inflammatory pathways, and opioid receptors. This technical guide provides an in-depth exploration of the pharmacology of this important class of ligands, with a focus on their structure-activity relationships, receptor binding profiles, and functional activities. Detailed experimental methodologies and visualizations of key signaling pathways are provided to support further research and drug development efforts in this area.

Core Pharmacology of Piperazinyl-Piperidine Ligands

The pharmacological profile of piperazinyl-piperidine derivatives is largely dictated by the nature and substitution patterns of the aryl groups, the linker connecting the two heterocyclic rings, and the substituents on the piperidine nitrogen. These modifications influence the affinity and selectivity of the ligands for their respective biological targets.

Structure-Activity Relationships (SAR)

The piperazinyl-piperidine core can be conceptually divided into several regions for SAR analysis: the piperazine moiety, the piperidine moiety, and the linker connecting them.

-

Piperazine Moiety: Substitutions on the piperazine ring, particularly at the N1 and N4 positions, are critical for target recognition. Aryl or heteroaryl substitutions are common, and the nature of these groups (e.g., electron-donating or -withdrawing substituents) significantly impacts binding affinity and selectivity. For instance, in the context of CXCR3 antagonists, a 2'(S)-ethylpiperazine moiety was shown to dramatically increase receptor affinity[1].

-

Piperidine Moiety: The piperidine ring also offers opportunities for modification to fine-tune pharmacological properties. The substituent on the piperidine nitrogen is a key determinant of activity. For example, in a series of opioid receptor modulators, the nature of the lipophilic side chain attached to the piperidine nitrogen modulated receptor selectivity[2].

-

Linker Region: The linker connecting the piperazine and piperidine rings influences the spatial orientation of the two moieties. The length and rigidity of the linker are critical for optimal interaction with the binding pocket of the target receptor.

Quantitative Data on Piperazinyl-Piperidine Ligands

The following tables summarize the binding affinities and functional potencies of representative piperazinyl-piperidine ligands for various receptor targets.

Table 1: Binding Affinities (Ki) of Piperazinyl-Piperidine Ligands for Histamine H3 and Sigma-1 Receptors [3][4]

| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

| Compound 4 (Piperazine) | 3.17 | 1531 | - |

| Compound 5 (Piperidine) | 7.70 | 3.64 | - |

| Compound 11 (Piperidine) | 6.2 | 4.41 | 67.9 |

| Compound 13 (Piperazine) | 37.8 | 51.8 | - |

| Compound 16 (Piperazine) | 12.7 | 37.8 | - |

Table 2: Inhibitory Concentrations (IC50) of Pyridyl-Piperazinyl-Piperidine Derivatives as CXCR3 Antagonists [1]

| Compound | Human CXCR3 IC50 (nM) |

| Analog 18j (2'(S)-ethylpiperazine) | 0.2 |

Table 3: Binding Affinities (Ki) and Functional Data of Piperazinyl-Piperidine Opioid Receptor Ligands [2][5]

| Compound | Receptor | Ki (nM) | Functional Activity |

| Compound 5a (Piperazine) | µ | 8.47 | Antagonist |

| δ | 34.3 | Antagonist | |

| κ | 36.8 | Antagonist | |

| Compound 5b (Piperazine) | µ | 0.88 | Antagonist |

| δ | 13.4 | Antagonist | |

| κ | 4.09 | Antagonist | |

| Compound 5c (Piperazine) | µ | 1.01 | Antagonist |

| δ | 6.99 | Antagonist | |

| κ | 1.57 | Antagonist | |

| Tetrahydroquinoline 1 Analog (Piperidine) | MOR | Low nM | Agonist |

| DOR | Low nM | Antagonist |

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [3H]-labeled antagonist).

-

Test compounds (piperazinyl-piperidine derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Assay: G-Protein Coupled Receptor (GPCR) Activation (Calcium Mobilization)

This assay measures the ability of a ligand to activate a GPCR, leading to an increase in intracellular calcium.

-

Materials:

-

Host cells (e.g., HEK293) transiently or stably expressing the GPCR of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds.

-

A fluorescent plate reader with an injection module.

-

-

Procedure:

-

Plate the cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compound.

-

Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

-

Inject the test compound into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the release of intracellular calcium.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

-

In Vivo Assays

1. Tail-Flick Test for Analgesia

This test assesses the analgesic properties of a compound by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[6][7][8][9][10]

-

Apparatus: Tail-flick analgesiometer with a radiant heat source.

-

Procedure:

-

Habituate the animal (mouse or rat) to the restraining device.

-

Position the animal's tail over the heat source.

-

Activate the heat source and start a timer.

-

Record the time it takes for the animal to flick its tail away from the heat (tail-flick latency).

-

Administer the test compound (e.g., via intraperitoneal injection).

-

Measure the tail-flick latency at predetermined time points after drug administration.

-

An increase in tail-flick latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.

-

2. Hot-Plate Test for Analgesia

This test also measures thermal nociception and is sensitive to centrally acting analgesics.[11][12][13][14][15]

-

Apparatus: Hot-plate apparatus maintained at a constant temperature (e.g., 55°C).

-

Procedure:

-

Gently place the animal (mouse or rat) on the hot plate.

-

Start a timer and observe the animal for signs of nociception, such as licking a hind paw or jumping.

-

Record the latency to the first sign of a pain response.

-

Administer the test compound.

-

Measure the hot-plate latency at various time points after drug administration.

-

An increase in latency indicates analgesia. A cut-off time is employed to prevent injury.

-

3. Catalepsy Test for Antipsychotic-like Activity

This test is used to assess the potential for a compound to induce extrapyramidal side effects, a common feature of typical antipsychotics.[16][17][18][19][20]

-

Apparatus: A horizontal bar raised a few centimeters from a flat surface.

-

Procedure:

-

Administer the test compound to a rat.

-

At a specific time point after administration, gently place the rat's forepaws on the elevated bar.

-

Measure the time the rat remains in this unnatural posture before correcting it.

-

A prolonged time to correct the posture is indicative of catalepsy.

-

4. Forced Swim Test for Antidepressant-like Activity

This is a widely used behavioral test to screen for potential antidepressant effects.[21][22][23][24][25]

-

Apparatus: A transparent cylindrical container filled with water.

-

Procedure:

-

Administer the test compound to a mouse or rat.

-

After a specific pre-treatment time, place the animal in the water-filled cylinder from which it cannot escape.

-

Record the animal's behavior over a set period (e.g., 6 minutes).

-

The primary measure is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water.

-

A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by receptors commonly targeted by piperazinyl-piperidine ligands.

Caption: Opioid Receptor Signaling Pathway

Caption: Histamine H3 Receptor Signaling Pathway

Caption: CXCR3 Signaling Pathway

Experimental Workflows

Caption: In Vitro Characterization Workflow

References

- 1. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. Tail flick test - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. m.youtube.com [m.youtube.com]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. In-Vivo Models for Management of Pain [scirp.org]

- 13. Hot plate test - Wikipedia [en.wikipedia.org]

- 14. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. pubcompare.ai [pubcompare.ai]

- 22. researchgate.net [researchgate.net]

- 23. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 24. animal.research.wvu.edu [animal.research.wvu.edu]

- 25. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

VUF11211: A Technical Guide to its Significance in G Protein-Coupled Receptor (GPCR) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF11211 has emerged as a critical chemical tool in the study of G protein-coupled receptors (GPCRs), specifically targeting the human chemokine receptor CXCR3. This receptor plays a pivotal role in the immune system, and its dysregulation is implicated in various inflammatory diseases and cancer. This compound, chemically identified as (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide, is a potent and selective small-molecule allosteric inverse agonist of CXCR3.[1] Its unique pharmacological profile makes it an invaluable asset for elucidating the complex signaling mechanisms of this receptor and for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental applications, and the signaling pathways it modulates.

Chemical and Pharmacological Properties

This compound is a member of the piperazinyl-piperidine class of compounds.[1] As an allosteric modulator, it binds to a site on the CXCR3 receptor that is topographically distinct from the binding site of endogenous chemokine ligands such as CXCL9, CXCL10, and CXCL11. A key characteristic of this compound is its inverse agonism. This means that it not only blocks the action of agonists but also reduces the basal, constitutive activity of the CXCR3 receptor.[1] This property is particularly useful for studying receptors that exhibit spontaneous activity in the absence of a ligand.

Quantitative Pharmacological Data

The high affinity and specificity of this compound for CXCR3 have been extensively characterized. Its radiolabeled form, [³H]this compound, has facilitated detailed binding studies.

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| This compound | Human CXCR3 | Radioligand Binding ([³H]this compound) | Kd | 0.65 | [1] |

| This compound | Human CXCR3 | Radioligand Binding ([³H]this compound) | Ki | 0.87 | |

| VUF10661 | Human CXCR3 | Radioligand Binding ([¹²⁵I]-CXCL11) | IC50 | 180 | [1] |

| VUF11418 | Human CXCR3 | Radioligand Binding ([¹²⁵I]-CXCL11) | IC50 | 330 | [1] |

| Ligand | Parameter | Value | Unit | Reference |

| [³H]this compound | Association Rate Constant (kon) | 0.03 | min⁻¹nM⁻¹ | [1] |

| [³H]this compound | Dissociation Rate Constant (koff) | 0.02 | min⁻¹ | [1] |

CXCR3 Signaling Pathways Modulated by this compound

CXCR3 primarily couples to the Gαi subunit of heterotrimeric G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound counteracts this process by stabilizing an inactive conformation of the receptor, leading to an increase in basal cAMP levels in cells with constitutive CXCR3 activity.

Furthermore, like many GPCRs, CXCR3 can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling. This compound's influence on β-arrestin recruitment provides another avenue for investigating CXCR3 function.

Gαi-Mediated Signaling Pathway

β-Arrestin Recruitment Pathway

References

Methodological & Application

Application Notes and Protocols for Assessing CXCR3 Pharmacology with VUF11211

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the trafficking of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation. Its involvement in various autoimmune diseases and cancer has made it an attractive therapeutic target. VUF11211 is a potent and specific small-molecule allosteric inverse agonist of CXCR3.[1][2] This document provides detailed protocols for utilizing this compound to characterize the pharmacology of CXCR3, including its binding affinity and its effects on key functional responses such as chemotaxis and calcium mobilization.

Mechanism of Action

This compound acts as an allosteric inverse agonist for CXCR3.[1][2] This means it binds to a site on the receptor distinct from the orthosteric site where endogenous chemokines (CXCL9, CXCL10, and CXCL11) bind. By binding to this allosteric site, this compound not only blocks the action of the natural ligands but also reduces the basal or constitutive activity of the receptor.

Data Presentation

The following tables summarize the key pharmacological parameters of this compound in various assays assessing CXCR3 function.

Table 1: this compound Binding Affinity for Human CXCR3

| Parameter | Value | Assay Conditions | Reference |

| Kd | 0.65 nM | Radioligand binding assay using [3H]this compound on HEK293 cell membranes expressing human CXCR3. | [1][2] |

| pKi | 8.8 | NanoBRET binding assay using NLuc-CXCR3 and CXCL10-AZD488. | [3] |

Table 2: this compound Functional Potency at Human CXCR3

| Parameter | Value | Assay | Ligand Inhibited (Concentration) | Cell Type | Reference |

| IC50 | Not explicitly found | Chemotaxis Assay | CXCL10 or CXCL11 | T-cells, HEK293-CXCR3 | N/A |

| IC50/Ki | Not explicitly found | Calcium Mobilization Assay | CXCL10 or CXCL11 | CHO-CXCR3, HEK293-CXCR3 | N/A |

Note: While direct IC50/Ki values for this compound in functional assays were not available in the reviewed literature, the provided protocols can be used to determine these values experimentally.

Experimental Protocols

Radioligand Binding Assay with [3H]this compound

This protocol is designed to determine the binding affinity of this compound and other compounds for CXCR3 using [3H]this compound.

Materials:

-

HEK293 cells stably expressing human CXCR3

-

[3H]this compound

-

This compound (unlabeled)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl

-

Glass fiber filters (GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-CXCR3 cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cell pellet in hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with binding buffer and resuspend in fresh binding buffer.

-

Determine protein concentration using a standard protein assay (e.g., BCA).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]this compound (final concentration ~0.5-1.0 nM), and 50 µL of competing ligand (e.g., unlabeled this compound) at various concentrations.

-

For total binding, add 50 µL of binding buffer instead of a competing ligand.

-

For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).

-

Add 100 µL of the membrane preparation (containing 5-10 µg of protein) to each well.

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) for at least 30 minutes.

-

Rapidly filter the contents of each well through the pre-soaked filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials.

-

Add 4-5 mL of scintillation fluid to each vial.

-

Allow the vials to sit for at least 4 hours in the dark.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the competing ligand.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Chemotaxis Assay

This protocol assesses the ability of this compound to inhibit CXCR3-mediated cell migration.

Materials:

-

CXCR3-expressing cells (e.g., activated T-cells, L1.2-CXCR3, or HEK293-CXCR3 cells)

-

Chemoattractant: CXCL10 or CXCL11

-

This compound

-

Assay Medium: RPMI 1640 with 0.5% BSA

-

Transwell inserts (5 µm pore size for lymphocytes, 8 µm for HEK293)

-

24-well plates

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

Procedure:

-

Cell Preparation:

-

Label the CXCR3-expressing cells with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in assay medium at a concentration of 1 x 10^6 cells/mL.

-

-

Inhibitor Pre-incubation:

-

In a separate tube, pre-incubate the labeled cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

-

Chemotaxis Setup:

-

Add 600 µL of assay medium containing the chemoattractant (e.g., 10-100 ng/mL of CXCL10 or CXCL11) to the lower chamber of the 24-well plate.

-

For the negative control, add assay medium without chemoattractant.

-

Place the Transwell insert into each well.

-

Add 100 µL of the pre-incubated cell suspension to the top of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

-